(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a nitrophenyl group, a benzyloxycarbonyl-protected amino group, and a methylphenylsulfonamido group attached to a hexanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate typically involves multiple steps, starting with the preparation of the hexanoate backbone. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group during the synthesis. The nitrophenyl and methylphenylsulfonamido groups are then attached through a series of reactions, including nucleophilic substitution and sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives
Scientific Research Applications
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)pentanoate
- (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)butanoate
Uniqueness
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate is unique due to its specific combination of functional groups and the hexanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C27H29N3O8S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(4-nitrophenyl) 6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32) |
InChI Key |
AITUCSPPSVJLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.